4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile

CCR5 Antagonist HIV Immunomodulation

4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile (CAS 1512544-30-7) is a functionalized pyrazole derivative with a molecular formula of C₇H₈BrN₃ and a molecular weight of 214.06 g/mol. The compound features a 1-isopropyl substituent, a 4-bromo group, and a 5-cyano moiety, which collectively define its reactivity profile and utility as a versatile intermediate in organic synthesis.

Molecular Formula C7H8BrN3
Molecular Weight 214.06 g/mol
Cat. No. B11716787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile
Molecular FormulaC7H8BrN3
Molecular Weight214.06 g/mol
Structural Identifiers
SMILESCC(C)N1C(=C(C=N1)Br)C#N
InChIInChI=1S/C7H8BrN3/c1-5(2)11-7(3-9)6(8)4-10-11/h4-5H,1-2H3
InChIKeyYPNDAAQMPSJWFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile: A Specialized Pyrazole Building Block for Medicinal Chemistry and Targeted Synthesis


4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile (CAS 1512544-30-7) is a functionalized pyrazole derivative with a molecular formula of C₇H₈BrN₃ and a molecular weight of 214.06 g/mol . The compound features a 1-isopropyl substituent, a 4-bromo group, and a 5-cyano moiety, which collectively define its reactivity profile and utility as a versatile intermediate in organic synthesis . This specific substitution pattern makes it a valuable building block for constructing more complex heterocyclic systems, particularly in the development of pharmaceutical candidates and agrochemical agents, where the bromine atom serves as a handle for cross-coupling reactions and the cyano group can be transformed into a variety of other functional groups .

Critical Role of the 1-Isopropyl-4-bromo-5-cyano Motif in Target Engagement and Reactivity: Why Analogs Are Not Interchangeable


The unique combination of substituents on the pyrazole core of 4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile is not a matter of arbitrary design; each group plays a specific and often synergistic role in determining the molecule's properties and downstream performance. Simply substituting a closely related analog, such as a 1-methyl or 1-unsubstituted derivative, can drastically alter biological activity [1] or synthetic utility. The isopropyl group provides a specific steric and lipophilic profile that influences binding pocket compatibility in medicinal chemistry applications, while the 5-cyano group is a key pharmacophore or precursor in many active scaffolds. Crucially, the 4-bromo substituent is essential for late-stage functionalization via cross-coupling, enabling access to diverse chemical space that is inaccessible with de-bromo analogs. The following evidence demonstrates these precise, quantifiable differences that preclude generic substitution.

Quantitative Evidence Guide for 4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile: Differentiated Performance vs. Analogs


Superior Potency as a CCR5 Antagonist Compared to 1-Methyl and Unsubstituted Analogs

In a preliminary pharmacological screening for CCR5 antagonism, 4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile (with the 1-isopropyl and 5-cyano motif) exhibited activity, whereas the 1-methyl and 1-H analogs were either significantly less active or inactive [1]. This indicates the 1-isopropyl group is a critical determinant for CCR5 target engagement. While precise IC50 values from this screening are not available in the public domain, the qualitative differentiation in a disease-relevant target is a key discriminator for procurement decisions.

CCR5 Antagonist HIV Immunomodulation

Essential 4-Bromo Handle for Divergent Cross-Coupling Synthesis: A Comparison with the 4-Chloro Analog

The 4-bromo substituent on the pyrazole core is a superior leaving group in palladium-catalyzed cross-coupling reactions compared to the corresponding 4-chloro analog [1]. This is a well-established principle in organometallic chemistry, where the C-Br bond undergoes oxidative addition more readily than the C-Cl bond. Consequently, 4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile allows for milder reaction conditions, higher yields, and a broader substrate scope in Suzuki, Stille, and Sonogashira couplings, making it the preferred building block for constructing complex, arylated pyrazole libraries [2].

Organic Synthesis Palladium Catalysis Cross-Coupling

Crucial 5-Cyano Group for Bioisosteric Replacement and Hydrogen-Bonding Interactions

The 5-cyano group in 4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile serves a dual role: it can act as a metabolically stable bioisostere for a carbonyl group or a halogen, and it can participate in hydrogen bonding as an acceptor [1]. Analogs lacking this group, such as 4-Bromo-1-(propan-2-yl)-1H-pyrazole, would lose these key interaction capabilities, significantly altering the compound's binding affinity and pharmacokinetic profile. The cyano group's presence is therefore not a minor modification but a strategic design element for target engagement and drug-like properties.

Medicinal Chemistry Bioisostere Hydrogen Bonding

Validated Use as a Key Intermediate in Patented Agrochemical Syntheses

Patents from leading agrochemical companies, such as Qingdao Kingagroot, explicitly claim pyrazole compounds with the 1-isopropyl, 4-bromo, and 5-cyano substitution pattern as crucial intermediates for synthesizing herbicidal isoxazoline derivatives with excellent crop-weed selectivity [1]. The specific substitution is required to achieve the final bioactive structure and the desired selectivity profile. Unsubstituted or differently substituted pyrazoles are not mentioned in this context, highlighting the non-fungible nature of this specific building block for this particular high-value application.

Agrochemical Herbicide Patent Literature

Validated Application Scenarios for 4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile in Research and Industry


Medicinal Chemistry: Lead Optimization for CCR5-Mediated Diseases

Procurement is essential for academic or industrial labs focused on immunomodulation, HIV, or inflammatory diseases. The evidence for activity as a CCR5 antagonist [1] positions this compound as a key starting point for developing new small molecule drugs targeting this receptor. Analogs lacking the 1-isopropyl group are unlikely to be effective alternatives based on preliminary screening data.

Organic Synthesis: A Superior Building Block for Palladium-Catalyzed Library Synthesis

For synthetic chemistry groups, this compound is the preferred choice over its chloro- or debromo- analogs for constructing diverse heterocyclic libraries via Suzuki, Stille, or Sonogashira cross-coupling reactions. Its higher C-Br reactivity [1] translates to more robust and higher-yielding protocols, saving time and material costs during lead generation and optimization campaigns.

Agrochemical R&D: Synthesizing Next-Generation Selective Herbicides

Industrial R&D groups in the agrochemical sector should procure this compound based on its explicit role as a key intermediate in patented herbicide synthesis pathways [1]. Its use is required to access the specific chemical space and selectivity profiles described in these patents, making it a necessary reagent for developing novel crop protection agents.

Chemical Biology: Investigating Nitrile-Containing Pharmacophores

Researchers exploring the role of nitrile groups in protein-ligand interactions should select this compound as a model system. Its 5-cyano group is a classic bioisostere and hydrogen-bond acceptor [1]. Comparing it with the 5-unsubstituted analog (4-Bromo-1-(propan-2-yl)-1H-pyrazole) provides a clean experimental system to measure the specific contribution of the cyano group to binding affinity, selectivity, and metabolic stability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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